

Analytical methods for the characterization of 2-Chloro-5-ethoxypyrazine

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Compound of Interest

Compound Name: 2-Chloro-5-ethoxypyrazine

CAS No.: 136309-11-0

Cat. No.: B159861

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Application Note: Comprehensive Characterization of **2-Chloro-5-ethoxypyrazine**

Abstract & Scope

2-Chloro-5-ethoxypyrazine is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs. Its pyrazine core, functionalized with both a halogen (chlorine) and an alkoxy group (ethoxy), offers versatile handles for further nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This Application Note provides a definitive protocol for the physicochemical and spectroscopic characterization of **2-Chloro-5-ethoxypyrazine**. It addresses the specific challenges associated with pyrazine analysis, including nitrogen basicity and potential hydrolysis, offering a robust, self-validating analytical workflow.

Physicochemical Profiling

Understanding the physical state and solubility profile is the first step in accurate characterization.

Property	Specification/Observation	Technical Insight
Chemical Structure	Pyrazine ring substituted at C2 (Cl) and C5 (OEt).[1]	The 2,5-substitution pattern creates a "push-pull" electronic system, affecting reactivity and NMR shifts.
Molecular Formula		Exact Mass: 158.02 g/mol .
Physical State	Low-melting solid or oil (Ambient).	Critical: Often exists as a semi-solid or oil depending on purity and ambient temperature. Handle at 4°C to prevent liquefaction during weighing if solid.
Solubility	High: DMSO, Methanol, ACN, DCM. Low: Water.[2]	Lipophilic nature dictates the use of organic solvents for sample preparation.
Stability	Moisture Sensitive.	The C-Cl bond is susceptible to hydrolysis under acidic/basic aqueous conditions, yielding 5-ethoxy-2-hydroxypyrazine.

Synthetic Context & Impurity Logic

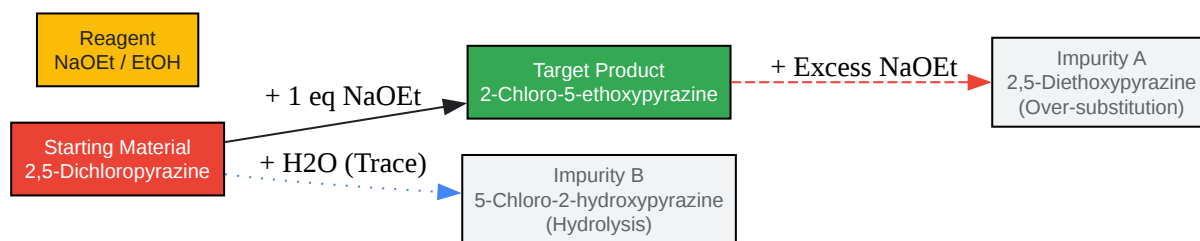
To validate purity, one must understand the genesis of the molecule. The most common synthesis involves the nucleophilic aromatic substitution (

) of 2,5-dichloropyrazine with sodium ethoxide.

Primary Impurities:

- Starting Material: 2,5-Dichloropyrazine (Incomplete reaction).
- Over-Reaction: 2,5-Diethoxypyrazine (Bis-substitution).
- Hydrolysis Product: 5-Chloro-2-hydroxypyrazine (Due to wet reagents).

Figure 1: Synthesis Pathway and Impurity Origin



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Caption: Reaction scheme showing the target synthesis and the mechanistic origin of critical impurities.

Protocol: High-Performance Liquid Chromatography (HPLC)[1]

Rationale: Pyrazines are weak bases. Standard neutral mobile phases can lead to peak tailing due to interaction with silanol groups on the column. This method uses an acidic buffer to protonate the pyrazine nitrogens or suppress silanol activity, ensuring sharp peak shapes.

Method Parameters

Parameter	Setting
Column	C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 μm
Mobile Phase A	0.1% Phosphoric Acid () in Water
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	30°C
Detection	UV @ 254 nm (Aromatic ring) and 220 nm (Amide/general)
Injection Vol	5-10 μL
Diluent	50:50 Water:Acetonitrile

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	10	Initial Hold
15.0	90	Linear Gradient
18.0	90	Wash
18.1	10	Re-equilibration
23.0	10	End

Retention Logic (Predictive)

- Hydrolysis Impurity (Polar): Elutes first (~3-5 min).
- Target (2-Chloro-5-ethoxy): Elutes mid-gradient (~8-10 min).
- Starting Material (Dichloro): Elutes later due to two halogens (~11-12 min).

- Bis-Ethoxy Impurity: Elutes last (most lipophilic bulky groups) or near SM depending on specific column selectivity (~12-14 min).

Protocol: Spectroscopic Identification (NMR & MS)

This protocol serves as the primary identity test.

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI), Positive Mode.

- Expected Mass:

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- Isotope Pattern: A distinct Chlorine signature is required.

- M (159.0): 100% intensity.

- M+2 (161.0): ~32% intensity (Characteristic of ratio).

Nuclear Magnetic Resonance (-NMR)

- Solvent:

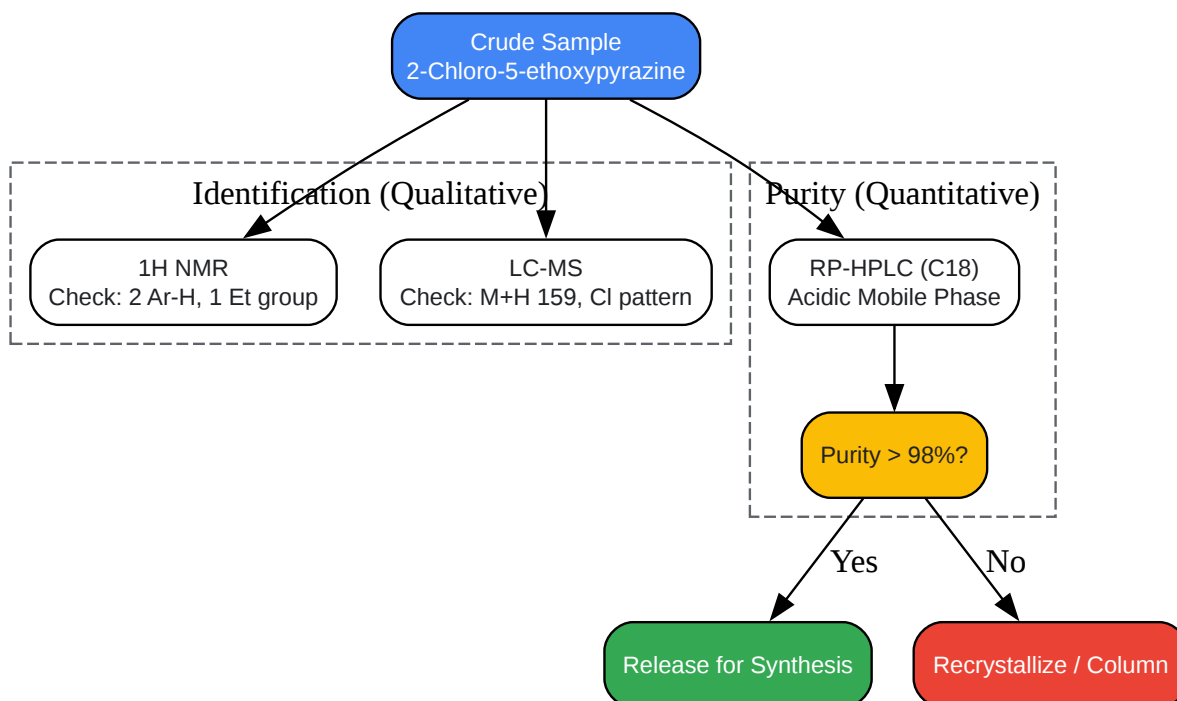
or

.

- Assignments:

Proton Position	Multiplicity	Shift (ppm)	Integration	Mechanistic Explanation
Pyrazine H-3	Singlet (s) or Doublet (d, J~1.5Hz)	8.0 - 8.2	1H	Deshielded by adjacent N and Cl (Inductive effect).
Pyrazine H-6	Singlet (s) or Doublet (d, J~1.5Hz)	7.8 - 8.0	1H	Deshielded by adjacent N and OEt (Resonance donation from O shields slightly compared to H-3).
Ethoxy	Quartet (q)	4.3 - 4.4	2H	Typical alkoxy methylene shift.
Ethoxy	Triplet (t)	1.3 - 1.4	3H	Typical methyl triplet.

Figure 2: Analytical Workflow Decision Tree



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Caption: Decision matrix for lot release based on orthogonal analytical data.

Handling & Safety (SDS Summary)

- Hazards: Irritant (Skin/Eye).[3][4] Potential sensitizer.
- Storage: Store under inert atmosphere (

or Ar) at 2-8°C. The ethoxy group can degrade via oxidation or hydrolysis over extended periods if exposed to moist air.

References

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